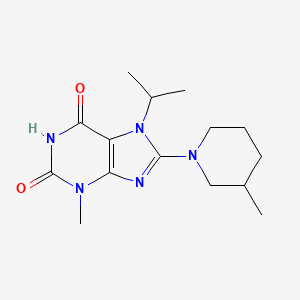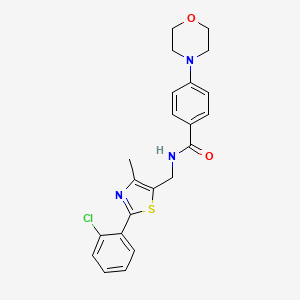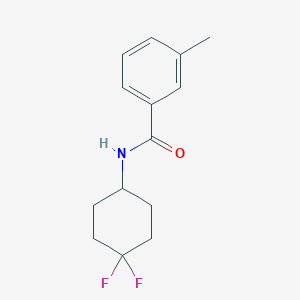![molecular formula C19H15N3O3S B3009506 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895412-73-4](/img/structure/B3009506.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which was achieved in 9 steps with a 1% overall yield . Similarly, the synthesis of the compound might involve multiple steps, including the formation of the furan ring, attachment of the thiazole and pyridine moieties, and subsequent functionalization with methoxy and carboxamide groups. The methodologies used in the synthesis of benzofuran and benzothiophene derivatives, as described in , could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical properties and biological activities. The structure of the compound includes several heterocyclic rings (benzothiazole, pyridine, and furan), which are known to impart specific chemical characteristics and biological activities. The presence of these rings suggests that the compound could exhibit interesting electronic and steric properties, which might be analyzed using computational chemistry methods or X-ray crystallography.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the functional groups present. For instance, the carboxamide group could participate in the formation of hydrogen bonds, while the methoxy group might be involved in electrophilic substitution reactions. The furan ring, as demonstrated in , could undergo nucleophilic addition and cycloaddition reactions, which might be relevant for further chemical modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The heteroatoms and aromatic systems present in the compound could affect its polarity and, consequently, its solubility in various solvents. The stability of the compound might be assessed through stress testing under different conditions, such as exposure to light, heat, and various pH levels.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds derived from related chemical structures, aiming to explore their potential applications in various fields, including medicinal chemistry. These compounds, including benzo[b]furans and pyrimidines, have been studied for their anti-inflammatory, analgesic, and antimicrobial activities. For instance, Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives with observed variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antiprotozoal Activities
The synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds demonstrates potent antiprotozoal activity, highlighting the relevance of structurally similar compounds in combating protozoal infections. Ismail et al. (2004) developed compounds exhibiting significant in vitro activity against T. b. rhodesiense and P. falciparum, with some showing excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).
Fluorescence and Solid-State Properties
Investigations into the solid-state fluorescence properties of novel compounds, including derivatives of benzo[4,5]thieno[3,2-d]pyrimidine, have expanded the understanding of their potential applications in materials science. Yokota et al. (2012) synthesized fluorescent compounds showing strong solid-state fluorescence, which could be useful for developing new fluorescent materials (Yokota et al., 2012).
Cytotoxicity and Cancer Research
The exploration of novel compounds for cytotoxic activity against cancer cell lines is a vital area of research. Hassan, Hafez, and Osman (2014) synthesized new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research and potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Synthesis of Furan Derivatives
The synthesis of furan derivatives, including efforts by Ebrik et al. (1998), showcases the development of cyclic analogues of known bioactive compounds, underscoring the importance of furan derivatives in medicinal chemistry and drug design (Ebrik et al., 1998).
Propriétés
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-6-7-17-15(10-14)21-19(26-17)22(12-13-4-2-8-20-11-13)18(23)16-5-3-9-25-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVUTUAPKRUQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)
![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)


![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)
![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)